1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a complex organic compound characterized by its unique fused ring structure. The molecular formula of this compound is , and it has a molar mass of approximately 285.3 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural diversity and biological activity .
1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid falls under the category of heterocyclic compounds, specifically pyrido-pyrrolo-pyrimidine derivatives. These types of compounds are recognized for their diverse pharmacological properties and are of considerable interest in the fields of medicinal chemistry and drug development .
The synthesis of 1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves a multi-step process that includes the formation of the pyrido-pyrrolo-pyrimidine core followed by functionalization to introduce the butyl group and the carboxylic acid moiety.
Technical Details:
One reported method involves using a combination of cyclocondensation reactions followed by alkylation processes to achieve the desired structure .
The molecular structure of 1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid features a complex arrangement of nitrogen-containing heterocycles. The key structural components include:
The compound has a boiling point that varies based on purity but is generally around 300 °C under standard atmospheric conditions. The InChIKey for this compound is provided for database referencing: CB62636931
.
1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can participate in several types of chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
Typical reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and catalysts to enhance yield and selectivity .
The products formed depend on the specific reaction conditions:
The mechanism by which 1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors.
Process:
Upon binding to these targets, the compound can modulate their activity, leading to various biological responses. The exact pathways can vary significantly based on the target and context but often involve inhibition or activation of enzymatic pathways relevant to disease processes.
Relevant Data:
The compound's log P value indicates moderate lipophilicity, which is significant for its biological activity and absorption characteristics in pharmacological contexts .
1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several applications in scientific research:
Research continues into its potential therapeutic applications, particularly concerning anti-inflammatory effects and other biological activities relevant to human health .
Pyrimidine-based heterocycles represent a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across diverse disease categories. These nitrogen-containing bicyclic systems exhibit exceptional molecular recognition properties, enabling targeted interactions with biological macromolecules through hydrogen bonding, van der Waals forces, and π-π stacking. The intrinsic physicochemical properties of pyrimidine derivatives—including their balanced hydrophobicity-hydrophilicity ratio, aromatic character, and hydrogen bond acceptor-donor capabilities—render them privileged scaffolds in rational drug design. Within this chemical space, fused polycyclic systems incorporating pyrimidine have emerged as particularly valuable frameworks due to their structural rigidity, metabolic stability, and capacity for three-dimensional target engagement. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine system exemplifies such advanced molecular architectures, combining the electronic characteristics of pyridine, pyrrole, and pyrimidine into a single planar entity with enhanced binding potential to biological targets [5].
The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core represents a pharmaceutically significant heterocyclic system characterized by its electron-rich environment and capacity for diverse non-covalent interactions with biological targets. This scaffold has demonstrated remarkable versatility in drug discovery, serving as a molecular platform for developing compounds targeting enzymes, receptors, and transporters involved in critical physiological pathways. The structural topology of this tricyclic system facilitates simultaneous engagement with multiple subsites within target binding pockets, enhancing binding affinity and selectivity profiles [5].
Notably, several FDA-approved therapeutics incorporate closely related pyrrolopyrimidine frameworks, validating their clinical utility:
These clinical successes underscore the therapeutic potential embedded within the pyrrolopyrimidine pharmacophore [5]. Recent investigations have expanded the biological relevance of these scaffolds to include neuropharmacological applications. Studies on structurally analogous compounds have revealed potent anticonvulsant activities through pentylenetetrazole (PTZ) seizure antagonism, with Probability to be Active (Pa) values ranging from 0.275 to 0.43 as predicted by PASS (Prediction of Activity Spectra for Substances) algorithms. These computational predictions align with experimental findings where specific derivatives demonstrated significant protection against PTZ-induced seizures in preclinical models. Beyond anticonvulsant effects, these compounds exhibited activating behavioral profiles and anxiolytic activities in elevated plus maze (EPM) and open field tests, suggesting GABAergic and/or serotonergic mechanisms of action [2].
Table 1: Therapeutic Applications of Pyrido-Pyrrolo-Pyrimidine Derivatives
Biological Activity | Experimental Model | Key Findings | Structural Features |
---|---|---|---|
Anticonvulsant | PTZ-induced seizures | Significant seizure protection | Tricyclic core with C-2 carboxylic acid |
Anxiolytic | Elevated Plus Maze (EPM) | Increased open arm time | N-1 alkyl substitution pattern |
Antidepressant-like | Forced Swim Test (FST) | Increased latency to immobilization | Planar aromatic system with hydrogen bonding capability |
Kinase Inhibition | Enzymatic assays | Nanomolar affinity for JAK, CDK, and Akt kinases | Varied C-4 substituents |
The molecular diversity achievable through strategic substitution patterns on the pyrido-pyrrolo-pyrimidine nucleus enables precise modulation of drug-target interactions. The C-2 and C-4 positions serve as critical vectors for introducing hydrogen-bonding functionalities, while the N-1 position allows for hydrophobic domain interactions. This spatial arrangement of pharmacophoric elements facilitates simultaneous engagement with complementary regions in target proteins, explaining the broad pharmacological spectrum observed for this scaffold class. Molecular docking studies of analogous compounds have revealed binding affinities reaching -7.95 kcal/mol for the GABAA receptor complex, suggesting potential mechanisms underlying their neurotropic activities [2].
Table 2: Molecular Descriptors of Pyrido-Pyrrolo-Pyrimidine Scaffold
Molecular Feature | Structural Significance | Role in Target Engagement |
---|---|---|
Tricyclic Plane | Extended π-electron system | π-π Stacking with aromatic residues |
Lactam Functionality | Hydrogen bond acceptor/donor | Recognition pocket anchoring |
C-2 Carboxylic Acid | Ionizable group at physiological pH | Electrostatic interactions, salt bridge formation |
N-1 Position | Hydrophobic substituent accommodation | Van der Waals contacts with hydrophobic subsites |
The strategic incorporation of specific functional groups at key positions on heterocyclic scaffolds dramatically influences their pharmacodynamic and pharmacokinetic profiles. The compound 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS# 1086386-75-5) exemplifies this rational design approach through its distinct molecular features:
N-1 n-Butyl Chain: The linear butyl group (CH3(CH2)3- at the N-1 position introduces moderate lipophilicity (cLogP ~2.15) while maintaining favorable physicochemical properties. This alkyl chain length represents an optimal balance between enhancing membrane permeability and avoiding excessive hydrophobicity that could compromise aqueous solubility. The flexible butyl group can occupy hydrophobic protein clefts through van der Waals interactions, as evidenced by docking studies of analogous compounds showing enhanced receptor complementarity with C4-C5 alkyl chains compared to shorter methyl/ethyl or bulkier aryl substituents [4] [6].
C-4 Oxo Functionality: The 4-oxo (keto) group creates a hydrogen-bond accepting motif that significantly influences the electronic distribution across the tricyclic system. This carbonyl participates in intramolecular hydrogen bonding networks while serving as a key recognition element for target binding sites. The conjugated enone system extending between C-4 and the adjacent double bonds enhances molecular planarity and electron delocalization, potentially facilitating π-stacking interactions with aromatic amino acid residues in target proteins [5].
C-2 Carboxylic Acid: This ionizable group (pKa ~4-5) provides critical polarity to the molecule, contributing to water solubility at physiological pH and enabling ionic interactions with basic residues in biological targets. The carboxylic acid moiety serves as a versatile handle for prodrug derivatization (e.g., ester formation) or for direct engagement with positively charged binding pockets through salt bridge formation. Molecular weight calculations confirm a mass of 285.30 g/mol for this compound (C15H15N3O3), positioning it within preferred ranges for central nervous system-active compounds [3] [6].
The spatial arrangement of these functional groups creates a complementary pharmacophore capable of multimodal target engagement. The planar tricyclic system positions the C-4 carbonyl and C-2 carboxylic acid in a geometrically constrained orientation that mirrors natural ligands for various enzymes and receptors. This molecular configuration is reflected in the compound's calculated properties: topological polar surface area (TPSA) of 76.6 Å2 and logP value of approximately 2.15, indicating favorable membrane permeability and potential for blood-brain barrier penetration—essential characteristics for neuroactive compounds suggested by its structural analogs [2] [6].
Table 3: Structural Features and Their Functional Roles in 1-Butyl-4-oxo Derivatives
Structural Element | Molecular Properties | Biological Significance |
---|---|---|
N-1 n-Butyl Group | Hydrophobic parameter: π value ~1.5 | Enhances membrane penetration; occupies hydrophobic binding pockets |
C-4 Oxo Functionality | Hydrogen bond acceptor capacity | Participates in H-bonding with target proteins; stabilizes enol tautomer for metal chelation |
C-2 Carboxylic Acid | Acid dissociation constant pKa ~4.5 | Enables ionic interactions; improves aqueous solubility; facilitates salt formation |
Fused Tricyclic System | Molecular length ~10.2Å; width ~5.3Å | Provides rigid framework for spatial positioning of pharmacophores; enables π-stacking |
Structure-activity relationship (SAR) studies of related compounds reveal that modifications at these critical positions profoundly impact biological activity. The N-1 alkyl chain length demonstrates a parabolic relationship with anticonvulsant efficacy, with butyl derivatives exhibiting optimal activity compared to shorter (methyl, ethyl) or longer (pentyl, hexyl) homologs. Similarly, the carboxylic acid at C-2 proves essential, as esterification or amide formation typically diminishes neurotropic activity while altering the pharmacological profile. These observations highlight the precision in molecular design embodied by 1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid—a compound that strategically integrates hydrophobic, hydrogen-bonding, and ionizable functionalities into a synthetically accessible chemotype with promising therapeutic potential [2] [5].
Table 4: Structural Comparison of Pyrido-Pyrrolo-Pyrimidine Derivatives
Compound | N-1 Substituent | C-2 Functional Group | Biological Activities |
---|---|---|---|
1-Butyl-4-oxo derivative | n-Butyl | Carboxylic acid | Anticonvulsant, Anxiolytic (predicted) |
Benzyl Analog | Benzyl | Carboxylic acid | Modified target selectivity |
Ethyl Ester Derivative | Variable | Ethoxycarbonyl | Reduced neurotropic activity |
Unsubstituted Core | H | H | Diminished bioactivity |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7